molecular formula C11H11FIN3O B1421792 N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide CAS No. 1305324-60-0

N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide

Cat. No.: B1421792
CAS No.: 1305324-60-0
M. Wt: 347.13 g/mol
InChI Key: NEYLPDAXAYJYQW-UHFFFAOYSA-N
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Description

N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide is a chemical compound with the molecular formula C11H11FIN3O and a molecular weight of 347.13 g/mol . It is a fluorinated and iodinated pyridine derivative, which makes it an interesting compound for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide typically involves the reaction of 4-cyano-5-fluoro-3-iodopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of palladium catalysts.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

Scientific Research Applications

N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide is not fully understood. its bioactivity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine and iodine atoms may enhance its binding affinity and specificity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide is unique due to the presence of both cyano and pivalamide groups, which can impart distinct chemical and biological properties. The combination of fluorine and iodine atoms also enhances its reactivity and potential for various applications compared to similar compounds .

Properties

IUPAC Name

N-(4-cyano-5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FIN3O/c1-11(2,3)10(17)16-9-8(13)6(4-14)7(12)5-15-9/h5H,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYLPDAXAYJYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164074
Record name Propanamide, N-(4-cyano-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-60-0
Record name Propanamide, N-(4-cyano-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(4-cyano-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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